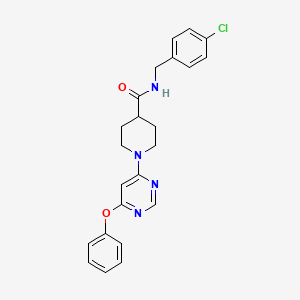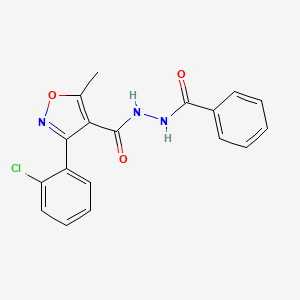
(3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(phenylcarbonylamino)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(phenylcarbonylamino)formamide, commonly referred to as CPF, is an organic compound with a wide range of applications in the scientific research community. CPF is a member of the isoxazole family, a class of heterocyclic compounds composed of a five-membered ring with one nitrogen atom, two oxygen atoms, and two carbon atoms. CPF is a versatile compound that can be used in a variety of synthetic processes, and as a reagent or catalyst in various biochemical and physiological experiments.
Scientific Research Applications
CPF has a wide range of applications in the scientific research community. It is often used as a reagent or catalyst in various biochemical and physiological experiments. It has also been used in the synthesis of various drugs and pharmaceuticals, as well as in the synthesis of various organic compounds. In addition, CPF has been used in the synthesis of various polymers and other materials, as well as in the synthesis of various catalysts and other materials.
Mechanism of Action
The mechanism of action of CPF is not fully understood. However, it is believed that CPF acts as a catalyst or reagent in various biochemical and physiological experiments. It has been shown to increase the rate of certain reactions, and to decrease the rate of other reactions. In addition, CPF has been shown to have an effect on the solubility and stability of certain compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPF have not been extensively studied. However, it has been shown to have an effect on the activity of certain enzymes and proteins. In addition, CPF has been shown to have an effect on the metabolism of certain compounds. In particular, CPF has been shown to increase the rate of certain metabolic processes, and to decrease the rate of other metabolic processes.
Advantages and Limitations for Lab Experiments
The advantages of using CPF in laboratory experiments include its availability, its low cost, and its versatility. CPF is widely available and relatively inexpensive, and can be used in a variety of experiments. However, there are some limitations to using CPF in laboratory experiments. For example, CPF is not very soluble in water, which can limit its usefulness in certain experiments. In addition, CPF can be toxic if not handled properly, and can cause irritation if it comes into contact with skin or eyes.
Future Directions
The potential future directions for CPF are numerous. CPF could be used in the synthesis of various drugs and pharmaceuticals, as well as in the synthesis of various organic compounds. In addition, CPF could be used in the synthesis of various polymers and other materials, as well as in the synthesis of various catalysts and other materials. Finally, CPF could be used to study the biochemical and physiological effects of various compounds, as well as to develop new drugs and therapies.
Synthesis Methods
CPF can be synthesized in two different ways. The first method involves the reaction of 2-chlorophenol and formamide in the presence of a base, such as potassium carbonate. This reaction yields the desired CPF product, along with by-products such as 2-chlorophenol and formamide. The second method involves the reaction of 5-methylisoxazole and phenylcarbonylaminoformamide in the presence of a base, such as potassium carbonate. This reaction yields the desired CPF product, along with by-products such as 5-methylisoxazole and phenylcarbonylaminoformamide.
properties
IUPAC Name |
N'-benzoyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3/c1-11-15(16(22-25-11)13-9-5-6-10-14(13)19)18(24)21-20-17(23)12-7-3-2-4-8-12/h2-10H,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKKMRRJCBBALC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl {[6-({[(2-chloro-4-methylphenyl)amino]carbonyl}amino)-2-(4-fluorophenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2904978.png)


![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)butyramide](/img/structure/B2904983.png)
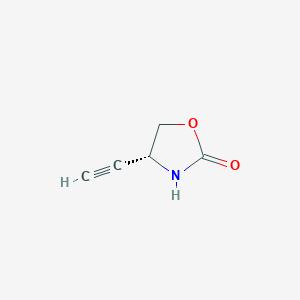

![3-[(4-fluorobenzyl)amino]-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one](/img/structure/B2904986.png)
![N-{1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2904987.png)
![N-(2,4-difluorophenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2904988.png)
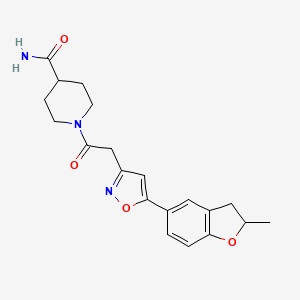
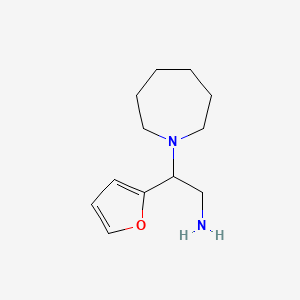
![2-Amino-2-[3-(2-ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2904993.png)

